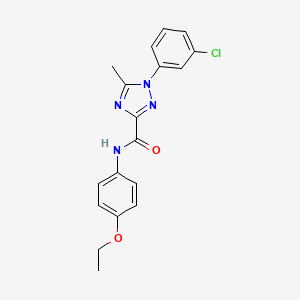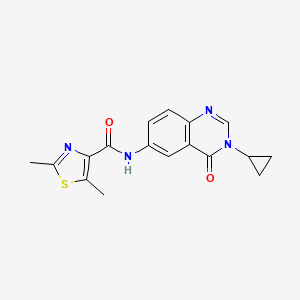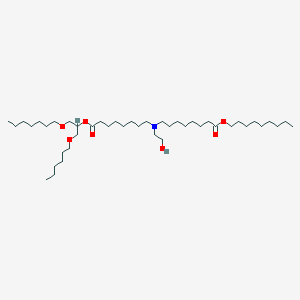
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, 4-ethoxyaniline, and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Condensation Reaction: The 3-chloroaniline and 4-ethoxyaniline are subjected to a condensation reaction with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or inhibit cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole moiety, used to treat various fungal infections.
Voriconazole: A triazole antifungal used for the treatment of serious fungal infections.
Properties
Molecular Formula |
C18H17ClN4O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-3-25-16-9-7-14(8-10-16)21-18(24)17-20-12(2)23(22-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,21,24) |
InChI Key |
WYSBHSMQKBKUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365164.png)


![1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365186.png)


![4-hydroxy-5-methoxy-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-2-carboxamide](/img/structure/B13365199.png)
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365215.png)
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365217.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365228.png)
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365235.png)
![2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane](/img/structure/B13365242.png)

